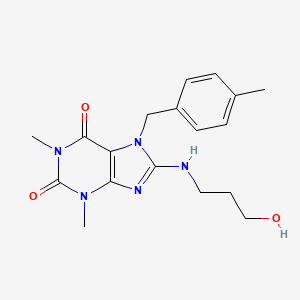

8-((3-羟丙基)氨基)-1,3-二甲基-7-(4-甲基苄基)-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” is mentioned in a patent application filed by Ribon Therapeutics Inc. The patent application relates to pyridazinones and related compounds which are inhibitors of PARP7 and are useful in the treatment of cancer .

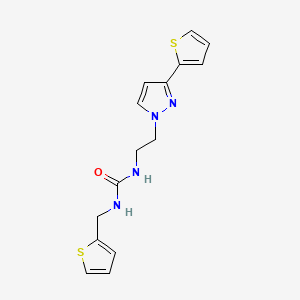

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a purine dione core, a hydroxypropylamino group, and a methylbenzyl group . The exact structure can be found in the patent application .科学研究应用

Cancer Therapy

Purine derivatives have shown potential as anticancer agents . They target various receptor proteins and have demonstrated enhanced anticancer activities, with some compounds showing IC50 values in the nanomolar range, indicating high potency .

Antiviral Compounds

These compounds are researched for their efficacy against viruses, including herpes, HIV, and influenza. Purine derivatives can act as antiviral agents due to their ability to interfere with viral replication .

Autoimmune and Anti-inflammatory Agents

Purine-based compounds are also being studied for their roles in autoimmune diseases and inflammation. They may help regulate immune responses and reduce inflammation .

Gout and Hyperuricemia

Purine derivatives can serve as treatments for gout and hyperuricemia by affecting uric acid levels in the blood .

Antibacterial and Antituberculosis

Research is ongoing into the use of purine derivatives as antibacterial and antituberculosis agents, potentially offering new avenues for treating bacterial infections .

Antileishmanial Drugs

Some purine compounds are being explored for their effectiveness against Leishmaniasis, a disease caused by parasites .

Anticonvulsants

Purine derivatives may have applications as anticonvulsants, helping to manage seizure disorders .

Neuroprotection

Studies suggest that certain purine derivatives can promote neuronal health by increasing glutathione levels in the brain, offering a neuroprotective effect .

作用机制

属性

IUPAC Name |

8-(3-hydroxypropylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-12-5-7-13(8-6-12)11-23-14-15(20-17(23)19-9-4-10-24)21(2)18(26)22(3)16(14)25/h5-8,24H,4,9-11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRATYUETDWMML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCCO)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((3-hydroxypropyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2961180.png)

![N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2961185.png)

![(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate](/img/structure/B2961186.png)

![6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide](/img/structure/B2961187.png)

![N-[1-(1-Adamantyl)propan-2-yl]-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2961188.png)

![1-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961189.png)

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2961193.png)

![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)

![Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2961202.png)